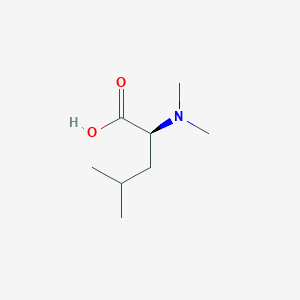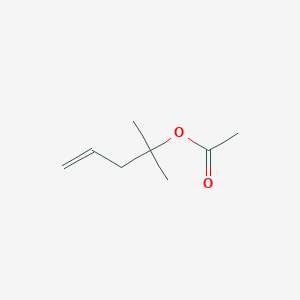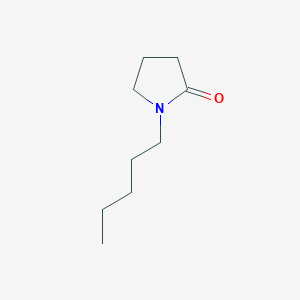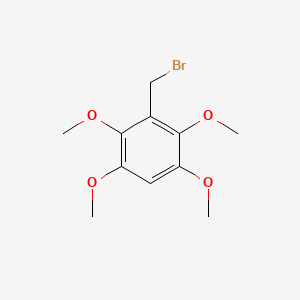
3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene
Übersicht
Beschreibung
3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromomethyltetramethoxybenzene and is a member of the tetramethoxybenzene family. It has a molecular formula of C11H15BrO4 and a molecular weight of 295.14 g/mol.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
The compound has been explored in polymer synthesis. For instance, Uhrich et al. (1992) demonstrated its use in the self-condensation process to produce hyperbranched polyethers with high molecular weights, indicating its potential in creating novel polymer structures with unique properties (Uhrich et al., 1992).
Crystal Structure Analysis
In crystallography, the compound and its derivatives have been utilized to analyze crystal structures. Szlachcic et al. (2007) studied the solvates of a similar compound, revealing insights into crystal structure formation and potential applications in materials science (Szlachcic et al., 2007).
Li-ion Batteries
Pirnat et al. (2013) explored analogues of 1,2,4,5-tetramethoxybenzene in Li-ion batteries, demonstrating its application in improving battery performance, particularly in overcharge prevention, indicating its potential in enhancing battery safety and efficiency (Pirnat et al., 2013).
Polymer Solar Cells
Jin et al. (2016) used a derivative of the compound as an electron acceptor in polymer solar cells, demonstrating improved photovoltaic performance. This suggests its potential in developing more efficient renewable energy technologies (Jin et al., 2016).
Synthesis of Macrocycles
Singh and Kumar (2007) utilized derivatives of the compound in synthesizing thia-aza macrocycles, which showed potential in metal ion extraction and fluorescence behavior, indicating applications in sensing and extraction technologies (Singh & Kumar, 2007).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1,2,4,5-tetramethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGNVPUXDUQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)CBr)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441195 | |
| Record name | 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86489-89-6 | |
| Record name | 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
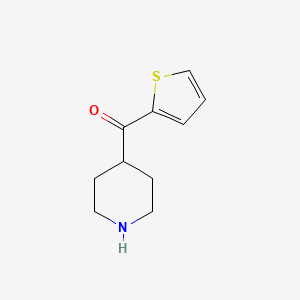
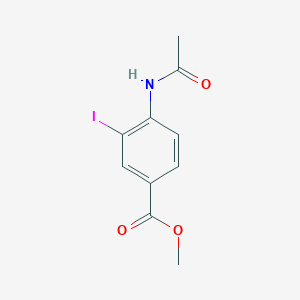




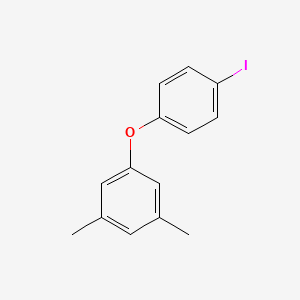
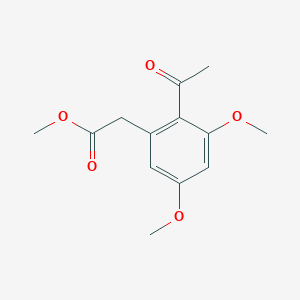
![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
